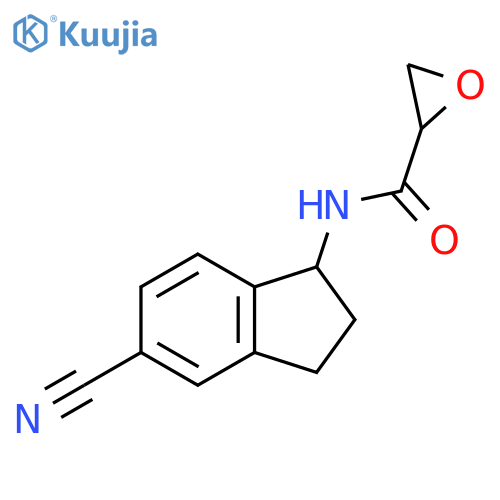Cas no 2411287-62-0 (N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide)
N-(5-シアノ-2,3-ジヒドロ-1H-インデン-1-イル)オキシラン-2-カルボキサミドは、高純度の有機化合物であり、医薬品中間体や精密化学合成における重要なビルディングブロックとして利用されます。この化合物は、5-シアノインデン骨格とエポキシド基を有するカルボキサミド構造を特徴とし、高い反応性と選択性を兼ね備えています。特に、エポキシド基の開環反応やシアノ基の変換反応を通じて、多様な誘導体の合成が可能です。その安定性と溶解性のバランスが良く、有機溶媒への溶解性に優れるため、実験室規模から工業生産まで幅広く適用できます。また、結晶性が良好なため精製工程が簡便であり、高収率での合成が可能です。

2411287-62-0 structure
商品名:N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z3687629804
- EN300-7560590
- N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
- 2411287-62-0
-
- インチ: 1S/C13H12N2O2/c14-6-8-1-3-10-9(5-8)2-4-11(10)15-13(16)12-7-17-12/h1,3,5,11-12H,2,4,7H2,(H,15,16)
- InChIKey: HHFIOXOPXWQFRN-UHFFFAOYSA-N
- ほほえんだ: O1CC1C(NC1C2C=CC(C#N)=CC=2CC1)=O
計算された属性
- せいみつぶんしりょう: 228.089877630g/mol
- どういたいしつりょう: 228.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 65.4Ų
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7560590-1.0g |
N-(5-cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide |
2411287-62-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
2411287-62-0 (N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
